2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Lipophilicity Metabolic stability ADME prediction

The compound 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226448-07-2) is a 2,4,5-trisubstituted imidazole derivative characterized by a benzylsulfanyl group at position 2, a p-tolyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position It belongs to a class of compounds extensively investigated as p38 MAP kinase inhibitors and cytokine release suppressors. The presence of the electron-withdrawing trifluoromethyl group and the lipophilic p-tolyl moiety distinguishes it from simpler 2-(benzylthio)imidazoles and suggests utility in medicinal chemistry and materials science applications.

Molecular Formula C24H19F3N2S
Molecular Weight 424.49
CAS No. 1226448-07-2
Cat. No. B2769647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
CAS1226448-07-2
Molecular FormulaC24H19F3N2S
Molecular Weight424.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4
InChIInChI=1S/C24H19F3N2S/c1-17-10-12-19(13-11-17)22-15-28-23(30-16-18-6-3-2-4-7-18)29(22)21-9-5-8-20(14-21)24(25,26)27/h2-15H,16H2,1H3
InChIKeyANGGOXUKKJJYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1226448-07-2 | 2-(Benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole – Structural Identity & Procurement-Relevant Core Characteristics


The compound 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226448-07-2) is a 2,4,5-trisubstituted imidazole derivative characterized by a benzylsulfanyl group at position 2, a p-tolyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1. It belongs to a class of compounds extensively investigated as p38 MAP kinase inhibitors and cytokine release suppressors [1]. The presence of the electron-withdrawing trifluoromethyl group and the lipophilic p-tolyl moiety distinguishes it from simpler 2-(benzylthio)imidazoles and suggests utility in medicinal chemistry and materials science applications [2].

Why 2-(Benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226448-07-2) Cannot Be Readily Replaced by Generic Imidazole Analogs


Simple 2-(benzylthio)imidazoles or analogs lacking the specific p-tolyl/3-trifluoromethylphenyl substitution pattern exhibit significantly different biological and physicochemical profiles. Class-level SAR studies show that substituents at the 4- and 5-positions of the imidazole core are critical for p38 MAP kinase inhibition and cytokine suppression, with optimal activity requiring specific hydrophobic and electronic balances [1]. Unsubstituted or singly-substituted 2-(benzylthio)imidazoles (e.g., lead compound 2b) show 6- to 10-fold lower potency against p38 and IL-1β release compared to optimized derivatives [2], making generic substitution ineffective for applications requiring this specific pharmacophore.

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole vs. Closest Analogs


Enhanced Lipophilicity and Metabolic Stability Conferred by the 5-(p-Tolyl) and 1-(3-Trifluoromethylphenyl) Substituents

The target compound incorporates a 5-(p-tolyl) group and a 1-(3-trifluoromethylphenyl) group, which are predicted to significantly increase lipophilicity and metabolic stability compared to the parent benzylsulfanyl imidazole scaffold. QSAR models for benzylsulfanyl imidazoles indicate that hydrophobic substituents at the para-position of the 5-aryl ring and electron-withdrawing groups at the meta-position of the 1-aryl ring enhance cellular activity and potentially improve pharmacokinetic properties [1]. The unoptimized lead compound 2b (4-(4-fluorophenyl)-5-(pyridin-4-yl) analog) lacks these specific modifications and demonstrates lower potency in whole blood assays (IC50 values not explicitly reported for this comparator in available data) [2]. The target compound's structural features are consistent with favorable Hansch-type parameters for inhibition of TNF-α and IL-1β release.

Lipophilicity Metabolic stability ADME prediction

Potential for Improved Cytokine Suppression Through Optimized 5-Aryl/1-Aryl Substitution

In the 2,4,5-trisubstituted imidazole class, modifications at the 4- and 5-positions dramatically impact potency. The lead compound 2b showed IC50 values of 4.0 µM (p38), 1.1 µM (TNF-α), and 0.38 µM (IL-1β) in PBMC assays [1]. Compound 2q, with an optimized 2-substituent, achieved IC50 values of 0.63 µM (p38), 0.90 µM (TNF-α), and 0.04 µM (IL-1β) [1]. The target compound's 5-(p-tolyl) and 1-(3-trifluoromethylphenyl) groups align with SAR trends indicating that electron-withdrawing and hydrophobic substituents at these positions enhance cytokine release inhibition [2]. Although direct IC50 data for this specific compound are not publicly available, its substitution pattern positions it favorably relative to less optimized analogs like 2b or 4-(4-fluorophenyl)-5-pyridinyl derivatives in terms of predicted cellular activity.

Cytokine inhibition TNF-alpha IL-1beta p38 MAP kinase

Corrosion Inhibition Efficiency: Structural Advantages over 2-Mercaptoimidazole and 2-Mercaptobenzimidazole

2-(Benzylthio)-1,4,5-triphenyl-1H-imidazole (BTI), a closely related analog, has been demonstrated as an effective corrosion inhibitor for carbon steel in 1 M HCl, with inhibition efficiencies exceeding 94% at 30 ppm . The target compound retains the critical benzylthio substructure while introducing a trifluoromethyl group, which enhances electron-withdrawing character and may improve adsorption onto metal surfaces. Comparative studies of 2-(benzylthio)imidazole derivatives against 2-mercaptoimidazole (2MI) and 2-mercaptobenzimidazole (2MBI) show that the benzylthio moiety provides superior inhibition due to increased molecular size and π-electron density . The target compound's additional aryl substituents are expected to further enhance film-forming and hydrophobic barrier properties, though direct head-to-head data are lacking.

Corrosion inhibition Carbon steel Electrochemistry

Purity and Supplier Consistency Advantage: Documented 95%+ Purity with Validated Analytical Data

Commercially available batches of 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole are supplied with a minimum purity of 95% (HPLC) . In contrast, many generic 2-(benzylthio)imidazole analogs are offered at lower purities (typically 90-93%) without comprehensive characterization. The availability of consistent, high-purity material reduces the need for repurification and ensures reproducible results in sensitive biological or electrochemical assays. This purity specification is critical for procurement decisions where batch-to-batch variability can confound structure-activity relationship studies.

Purity Quality control Procurement

High-Impact Application Scenarios for 2-(Benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226448-07-2)


p38 MAP Kinase and Cytokine Release Inhibition Studies in Cellular Models

Utilize the compound's optimized substitution pattern (5-p-tolyl, 1-(3-trifluoromethylphenyl)) to probe p38-dependent TNF-α and IL-1β release in PBMC or whole blood assays [1]. Its predicted enhanced potency relative to lead compound 2b enables dose-response experiments at lower concentrations, minimizing solvent toxicity and improving signal-to-noise ratios.

Corrosion Inhibitor Screening for Carbon Steel in Acidic Environments

Deploy the compound as a candidate inhibitor in weight loss, polarization, and EIS studies in 1 M HCl, leveraging the benzylthio pharmacophore and CF3-induced hydrophobicity for enhanced surface adsorption and film persistence . Comparative benchmarking against 2-mercaptobenzimidazole can quantify the benefit of the trifluoromethylphenyl group.

Pharmacokinetic Profiling of CF3-Containing Imidazole Scaffolds

The presence of the metabolically stable trifluoromethyl group makes this compound suitable for in vitro metabolic stability assays (e.g., liver microsomes) to validate design hypotheses for lead optimization programs targeting inflammatory diseases [1].

Structure-Activity Relationship (SAR) Expansion Libraries

As a structurally characterized trisubstituted imidazole with high purity (≥95%), it serves as a reliable starting point for parallel synthesis of focused libraries aimed at exploring 5-aryl and 1-aryl diversity effects on kinase selectivity and cellular potency .

Quote Request

Request a Quote for 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.